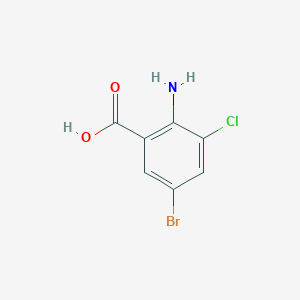

2-Amino-5-bromo-3-chlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-bromo-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPQWEYJRBPSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290361 | |

| Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58026-21-4 | |

| Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58026-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-bromo-3-chlorobenzoic acid physical properties

An In-depth Technical Guide on the Physical Properties of 2-Amino-5-bromo-3-chlorobenzoic acid

Introduction

This compound, with the CAS number 58026-21-4, is a halogenated derivative of anthranilic acid.[1][2] Its molecular structure, featuring amino, bromo, chloro, and carboxylic acid functional groups, makes it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and other complex molecules.[1]

This guide provides a summary of the available physical property data for this compound. It is important to note that detailed experimental data for this specific isomer is limited in publicly accessible literature. For a more comprehensive understanding, physical properties of the closely related and more extensively studied isomer, 2-Amino-3-bromo-5-chlorobenzoic acid (CAS 41198-02-1), are also presented for comparative purposes.

Physical and Chemical Properties

The quantitative physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound (CAS: 58026-21-4)

| Property | Value |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol [1] |

| Purity | ≥ 97.0%[1][2] |

Table 2: Physical Properties of Isomer 2-Amino-3-bromo-5-chlorobenzoic acid (CAS: 41198-02-1)

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClNO₂ | [] |

| Molecular Weight | 250.48 g/mol | [] |

| Appearance | White crystalline solid to Pale Yellow/Light Beige solid | [4] |

| Melting Point | 200-202°C or 234-235°C | [4] |

| Solubility | Low in water; soluble in ethanol and acetone | [4] |

| Storage Temperature | -20°C Freezer, under inert atmosphere |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the surveyed literature. However, standard methodologies for characterizing similar aromatic carboxylic acids are described below.

Melting Point Determination (Capillary Method)

The melting point of a solid aromatic carboxylic acid can be determined using a melting point apparatus.

-

Sample Preparation: A small amount of the dried, crystalline compound is finely crushed and packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., a rapid ramp of 10-20°C/minute for an initial estimate, followed by a slower ramp of 1-2°C/minute near the expected melting point).

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range (1-2°C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

This method is used to determine the solubility of a compound in a specific solvent at a given temperature.

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Saturation: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or titration. For an acidic compound like a benzoic acid derivative, this can be achieved by titrating a known volume of the saturated solution with a standardized solution of a strong base (e.g., NaOH).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by titrating the acid with a strong base and monitoring the pH.

-

Sample Preparation: A precise mass of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol if the aqueous solubility is low.

-

Titration: A calibrated pH electrode is immersed in the solution, which is then titrated with a standardized solution of a strong base (e.g., carbonate-free NaOH) added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the apparent pKa of the acid.

Synthetic Workflow Visualization

While a specific, validated synthesis for this compound is not detailed in the search results, a plausible synthetic pathway can be conceptualized based on the chemistry of related compounds. The following diagram illustrates a hypothetical multi-step synthesis starting from 2-Nitrobenzoic acid.

Caption: Hypothetical synthesis of this compound.

References

An In-depth Technical Guide to 2-Amino-5-bromo-3-chlorobenzoic acid

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-chlorobenzoic acid, a key intermediate in the synthesis of pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a substituted aromatic carboxylic acid. The strategic placement of its functional groups—an amino group, a carboxylic acid, a bromine atom, and a chlorine atom—makes it a versatile building block in organic synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClNO₂ | [] |

| Molecular Weight | 250.48 g/mol | [] |

| CAS Number | 41198-02-1 | [2] |

| SMILES | C1=C(C=C(C(=C1C(=O)O)N)Br)Cl | [] |

| InChI | InChI=1S/C7H5BrClNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | [] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 234 - 235 °C | [] |

| Solubility | Low in water, soluble in organic solvents like ethanol and acetone | [3] |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-amino-5-chlorobenzoic acid

-

Glacial acetic acid

-

Bromine

-

Benzene (for washing)

-

-

Procedure:

-

Dissolve 2-amino-5-chlorobenzoic acid in glacial acetic acid in a reaction vessel.

-

Prepare a solution of bromine in glacial acetic acid.

-

Cool the solution of the starting material to 15°C.

-

Add the bromine solution dropwise to the cooled solution of 2-amino-5-chlorobenzoic acid while stirring.

-

Continue stirring the reaction mixture at 15°C for 1 hour after the addition is complete.

-

Filter the resulting precipitate.

-

Wash the filtered product with benzene.

-

Dry the product in the dark.

-

-

Note: This is a proposed protocol and requires optimization and validation in a laboratory setting.

Spectroscopic Characterization

No experimentally determined spectra for this compound were found in the reviewed literature. The following are expected spectral characteristics based on the compound's structure and data from analogous compounds.

Expected Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons as distinct signals, a broad singlet for the amino (NH₂) protons, and a singlet for the carboxylic acid (COOH) proton. |

| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-Br and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (250.48 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Application in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of quinazolinone derivatives, which have shown promising biological activities, including anticoccidial and potential anti-HIV properties[][4].

Experimental Workflow: Synthesis of Anticoccidial Quinazolinone Derivatives

The synthesis of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives from this compound generally follows a two-step process involving the formation of a benzoxazinone intermediate, followed by condensation with an appropriate amine.

Caption: General workflow for the synthesis of quinazolinone derivatives.

Experimental Protocol: General Synthesis of Quinazolinone Derivatives

-

Step 1: Formation of the Benzoxazinone Intermediate

-

Dissolve this compound in a suitable solvent such as pyridine.

-

Add the appropriate acyl chloride (e.g., 2-methoxy-2-oxoacetyl chloride) to the solution.

-

Stir the reaction mixture, typically at room temperature, until the reaction is complete (monitored by TLC).

-

Isolate the benzoxazinone intermediate, often by precipitation and filtration.

-

-

Step 2: Formation of the Quinazolinone Derivative

-

Dissolve the benzoxazinone intermediate in a suitable solvent like pyridine or DMF.

-

Add the desired primary amine (e.g., 2-amino-N-(2-methoxyphenyl)acetamide).

-

Heat the reaction mixture, often to reflux, until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the crude product.

-

Purify the final quinazolinone derivative by recrystallization or column chromatography.

-

Conclusion

This compound is a valuable and versatile chemical intermediate. Its primary significance lies in its role as a precursor for the synthesis of complex heterocyclic compounds, particularly quinazolinone derivatives with demonstrated anticoccidial activity. While detailed experimental data for the compound itself is sparse in the public domain, its utility in the development of new therapeutic agents is evident. Further research to fully characterize this compound and optimize its synthesis would be beneficial for the scientific community.

References

A Technical Guide to 2-Amino-5-bromo-3-chlorobenzoic Acid (CAS: 41198-02-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-chlorobenzoic acid, registered under CAS number 41198-02-1, is a halogenated anthranilic acid derivative. Its molecular structure, featuring amino, carboxylic acid, bromo, and chloro functional groups, makes it a highly valuable and versatile building block in organic synthesis.[1] The strategic placement of these groups allows for the construction of complex molecules, particularly heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of its chemical properties, spectral data, synthesis protocols, and key applications, tailored for professionals in research and development.

Physicochemical and Spectral Data

The compound is typically a white to pale yellow or beige crystalline solid.[2][3][4] It exhibits low solubility in water but is more soluble in organic solvents such as ethanol, acetone, DMSO, and DMF.[1][2][3]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 41198-02-1 |

| Molecular Formula | C₇H₅BrClNO₂[2][3][4][][6][7][8][9] |

| Molecular Weight | 250.48 g/mol [4][][6][7][10] |

| IUPAC Name | 2-amino-3-bromo-5-chlorobenzoic acid[] |

| Appearance | White to pale yellow/beige crystalline solid[2][3][4] |

| Melting Point | 200-202 °C[2][3] or 234-235 °C[4] |

| Purity | Typically ≥95%[8][10][11] |

| Storage | Store in a cool, dry, dark place, sealed from moisture.[10][11] |

Structural Elucidation

The structural integrity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ ~6.8-7.7 ppm), a broad singlet for the amino (NH₂) protons, and a downfield singlet for the carboxylic acid (COOH) proton (δ >11 ppm).[1] |

| ¹³C NMR | Seven distinct carbon signals are expected. The carboxylic carbon will resonate significantly downfield (~170 ppm), with other signals corresponding to the substituted aromatic ring.[1] |

| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid) from 3300-2500 cm⁻¹; N-H stretches (amino) from 3500-3300 cm⁻¹; Sharp C=O stretch (carboxylic acid) from 1720-1680 cm⁻¹; C=C stretches (aromatic) from 1600-1450 cm⁻¹; C-Cl stretch from 800-700 cm⁻¹.[1] |

| Mass Spec. | ESI-MS or MALDI-TOF can be used to confirm the molecular weight of 250.48 g/mol .[1] |

| UV-Vis | Based on similar compounds, absorption peaks are expected around 220-370 nm, corresponding to π → π* and n → π* electronic transitions within the aromatic system.[1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the selective bromination of its precursor, 2-amino-5-chlorobenzoic acid.[1] A detailed protocol for the synthesis of this precursor is well-documented.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic Acid (Precursor)

This protocol is adapted from established procedures for the reduction of a nitrobenzoic acid derivative.[12]

-

Reaction Setup: To a solution of 5-chloro-2-nitrobenzoic acid (e.g., 20 g, 110 mmol) in ethanol, add freshly activated Raney nickel (e.g., 2 g) in a reaction flask suitable for hydrogenation.

-

Hydrogenation: Stir the mixture at room temperature under a hydrogen atmosphere (e.g., balloon or Parr shaker) overnight.

-

Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[1]

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the nickel catalyst.

-

Isolation: Evaporate the filtrate under reduced pressure to yield the product, 2-amino-5-chlorobenzoic acid, typically as a white solid.[12] The reported yield for this step is high, around 96%.[12]

Experimental Protocol 2: Synthesis of this compound (Generalized)

-

Protection (Optional but Recommended): To prevent side reactions at the amino group, it can be protected using an acetyl or tert-butoxycarbonyl (Boc) group.[1]

-

Bromination: Dissolve the precursor, 2-amino-5-chlorobenzoic acid, in a suitable solvent. Add a brominating agent (e.g., N-Bromosuccinimide or elemental bromine) portion-wise. A Lewis acid catalyst like FeCl₃ may be used to facilitate the reaction.[1] The amino group is a strong ortho-, para-director, guiding the incoming bromine electrophile.

-

Deprotection: If a protecting group was used, remove it under appropriate acidic or basic conditions.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system.

Chemical Reactivity and Applications

This compound serves as a cornerstone intermediate for synthesizing a range of functional molecules. Its reactivity is dominated by the interplay of its functional groups. The bromine atom at the C3 position is more susceptible to palladium-catalyzed cross-coupling than the chlorine atom at C5, allowing for selective functionalization.[1]

Caption: Key chemical transformations and applications of the title compound.

-

Pharmaceutical Synthesis:

-

Anticoccidial Agents: It is a documented starting material for synthesizing quinazolinone derivatives that show activity against the parasite Eimeria tenella in poultry.[1][][13][14]

-

Antiviral Research: The compound is a precursor for certain quinazoline-based molecules investigated as potential inhibitors of the HIV reverse transcriptase enzyme.[1]

-

Oncology: The broader family of halogenated anthranilic acids is being explored for the development of androgen receptor antagonists, which are relevant in treating prostate cancer.[1]

-

-

Agrochemicals: Beyond specific anticoccidial applications, it is an intermediate in the broader agrochemical industry.[1] A recent patent describes its use in synthesizing novel insecticides for controlling diamide-resistant pests.[15]

-

Materials Science: Anthranilic acids can be polymerized to create functional polymers. The presence of bromine and chlorine atoms in this molecule offers a way to tune the properties of resulting polyanthranilic acids, potentially enhancing thermal stability or altering electronic characteristics for use in corrosion protection or biosensors.[1]

Safety and Handling

While extensive public safety data is limited, the compound is classified with GHS07 (Exclamation mark) pictogram, indicating it may cause skin irritation, eye irritation, or respiratory irritation.[8][10]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][10]

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][10]

Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) and working in a well-ventilated area.[2][3] Avoid contact with strong oxidants.[2][3]

References

- 1. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. China Pharmaceutical Intermediates Manufacturers Suppliers Factory - HONGJIA [hongjiachem.cn]

- 6. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | RBA19802 [biosynth.com]

- 7. 41198-02-1 | 2-Amino-3-bromo-5-chlorobenzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 8. aobchem.com [aobchem.com]

- 9. อนุพันธ์กรดเบนโซอิกสำหรับการสังเคราะห์สารเคมีเกษตร (18) [myskinrecipes.com]

- 10. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 [sigmaaldrich.com]

- 11. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 [sigmaaldrich.com]

- 12. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Benzoic acid, 2-aMino-3-broMo-5-chloro- | 41198-02-1 [chemicalbook.com]

- 14. 2-AMINO-3-BROMO-5-CHLOROBENZOIC ACID CAS#: [amp.chemicalbook.com]

- 15. WO2024133426A1 - Method for controlling diamide resistant pests and compounds therefor - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules.[1][] This document outlines a feasible synthetic pathway, detailed experimental protocols, and relevant physicochemical data to support research and development activities.

Overview of Synthetic Strategy

The synthesis of this compound can be effectively achieved through the electrophilic bromination of 2-amino-3-chlorobenzoic acid. This approach is advantageous due to the commercial availability of the starting material and the generally high regioselectivity of the bromination reaction on activated aromatic rings. The amino group in the starting material directs the incoming electrophile (bromine) to the ortho and para positions. In this case, the para position (C5) is sterically accessible, leading to the desired product. A common and effective brominating agent for this type of transformation is N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[3][4][5][6]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the starting material and the final product is presented below.

| Property | 2-Amino-3-chlorobenzoic acid (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₆ClNO₂ | C₇H₅BrClNO₂ |

| Molecular Weight | 171.58 g/mol | 250.48 g/mol [] |

| CAS Number | 6388-47-2 | 41198-02-1[] |

| Melting Point | 185-187 °C | 234-235 °C[] |

| Appearance | Off-white solid | White to light yellow crystalline solid[7] |

| ¹H NMR (DMSO-d₆, δ) | ~7.6 (d), ~7.2 (t), ~6.8 (d) ppm | Predicted: ~7.8 (s), ~7.5 (s) ppm |

| ¹³C NMR (DMSO-d₆, δ) | Predicted: ~168, 148, 132, 128, 118, 117, 116 ppm | Predicted: ~167, 147, 135, 120, 118, 115, 110 ppm |

| IR (cm⁻¹) | ~3400-3300 (N-H), ~3200-2500 (O-H), ~1680 (C=O) | Predicted: ~3400-3300 (N-H), ~3200-2500 (O-H), ~1680 (C=O), ~600-500 (C-Br) |

| Mass Spectrum (m/z) | [M+H]⁺: 172.0 | [M-H]⁻: 247.9[8][9] |

Synthesis Pathway

The reaction proceeds via an electrophilic aromatic substitution mechanism. The lone pair of electrons on the amino group increases the electron density of the aromatic ring, activating it towards electrophilic attack. The bromine atom from N-bromosuccinimide acts as the electrophile.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is based on established methods for the bromination of substituted anilines and benzoic acids.[3][4][5][6]

Materials:

-

2-Amino-3-chlorobenzoic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-chlorobenzoic acid (1.0 eq). Dissolve the starting material in a minimal amount of N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in DMF. Transfer this solution to a dropping funnel.

-

Bromination Reaction: Cool the solution of 2-amino-3-chlorobenzoic acid to 0 °C using an ice bath. Add the NBS solution dropwise over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion of the reaction, pour the mixture into a beaker containing deionized water. This will precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove residual DMF and succinimide.

-

Purification:

-

Transfer the crude solid to a separatory funnel containing ethyl acetate and a saturated solution of sodium bicarbonate. Shake the funnel to dissolve the product in the organic layer and neutralize any remaining acidic byproducts.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

N,N-Dimethylformamide is a skin and eye irritant and is readily absorbed through the skin.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Benchchem [benchchem.com]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. PubChemLite - 2-amino-3-bromo-5-chlorobenzoic acid (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 9. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

Navigating the Solubility Landscape of 2-Amino-5-bromo-3-chlorobenzoic Acid in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Amino-5-bromo-3-chlorobenzoic Acid

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid moiety, and halogen substituents, suggests a complex solubility profile governed by a balance of polar and non-polar interactions. Understanding its solubility in various organic solvents is paramount for its application in medicinal chemistry and pharmaceutical sciences, particularly in processes such as reaction medium selection, crystallization, and the preparation of formulations.

Solubility Profile of this compound

Currently, there is a lack of specific, publicly available quantitative solubility data for this compound in common organic solvents. However, qualitative assessments indicate the following:

-

Slightly Soluble: Methanol, Dimethyl Sulfoxide (DMSO)

-

More Soluble: Ethanol, Acetone

This qualitative information suggests that polar aprotic and protic solvents can solvate the molecule to some extent. The higher solubility in ethanol and acetone compared to methanol may be attributed to a more favorable balance of polarity and intermolecular interactions.

Comparative Solubility Data of Structurally Similar Compounds

To provide a practical framework for estimating the solubility of this compound, the following table summarizes quantitative solubility data for structurally related benzoic acid derivatives. These compounds share key functional groups and structural motifs, and their solubility behavior can offer valuable insights.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| 2-Aminobenzoic Acid | Ethanol | 25 | 10.7 |

| 3-Bromobenzoic Acid | Methanol | 25 | 59.4 |

| 3-Bromobenzoic Acid | Ethanol | 25 | 68.2 |

| 4-Chlorobenzoic Acid | Acetone | 25 | 43.1 |

| 4-Chlorobenzoic Acid | Ethanol | 25 | 26.8 |

Data sourced from the IUPAC-NIST Solubility Data Series and other chemical literature.

Analysis of Comparative Data:

The data for these related compounds highlights several trends that may be applicable to this compound:

-

Effect of Functional Groups: The amino group in 2-aminobenzoic acid contributes to its solubility in polar protic solvents like ethanol through hydrogen bonding.

-

Impact of Halogenation: The bromo and chloro substituents on the aromatic ring increase the molecular weight and can influence crystal lattice energy, which in turn affects solubility. The relatively high solubility of 3-bromobenzoic acid in methanol and ethanol suggests that the halogen's electron-withdrawing nature and its contribution to van der Waals forces play a significant role.

-

Solvent Polarity: The good solubility of these compounds in polar solvents like alcohols and acetone underscores the importance of matching the polarity of the solvent with that of the solute.

Based on these trends, it is reasonable to hypothesize that this compound will exhibit moderate to good solubility in polar organic solvents, with the exact values being influenced by the interplay of its amino, carboxyl, bromo, and chloro substituents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[1] This method is recommended by various regulatory bodies, including the International Council for Harmonisation (ICH).[2][3][4] The following is a detailed protocol that can be adapted for determining the solubility of this compound.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[5]

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[5][7]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination method.

Logical Relationship of Factors Influencing Solubility

The solubility of a compound like this compound is a multifactorial property. The following diagram illustrates the key relationships between the solute, solvent, and experimental conditions that govern solubility.

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible sources, this guide provides a robust framework for researchers and drug development professionals. By understanding its qualitative solubility, leveraging comparative data from structurally similar molecules, and employing the detailed experimental protocol for the shake-flask method, scientists can effectively determine the solubility of this compound and make informed decisions in their research and development endeavors. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental principles governing solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. improvedpharma.com [improvedpharma.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

Technical Guide: Physicochemical Properties and Analysis of 2-Amino-5-bromo-3-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical data for 2-Amino-5-bromo-3-chlorobenzoic acid, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this guide also includes information on a closely related compound and outlines a general methodology for the determination of its melting point.

Physicochemical Properties

For reference and comparison, the reported physicochemical properties of a structural isomer, 2-Amino-3-bromo-5-chlorobenzoic acid (CAS No. 41198-02-1), are summarized below. It is critical to note that these values are for a different compound and should be used with caution as indicative properties only.

| Property | Value | Source |

| IUPAC Name | 2-Amino-3-bromo-5-chlorobenzoic acid | N/A |

| CAS Number | 41198-02-1 | N/A |

| Molecular Formula | C₇H₅BrClNO₂ | N/A |

| Molecular Weight | 250.48 g/mol | N/A |

| Melting Point | 234 - 235 °C | N/A |

| Appearance | Pale Yellow to Light Beige Solid | N/A |

| Solubility | DMSO (Slightly), Methanol (Slightly) | N/A |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. The following is a standard experimental protocol for determining the melting point using the capillary method.

Objective: To determine the melting point range of a solid crystalline compound.

Materials and Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

-

The solid sample to be analyzed (e.g., this compound)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in a fine powdered form to allow for uniform heating. If necessary, gently grind the crystalline sample into a fine powder using a clean, dry mortar and pestle.

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

-

Loading the Capillary Tube:

-

Take a capillary tube that is sealed at one end.

-

Press the open end of the capillary tube into the powdered sample on the watch glass. A small amount of the solid will enter the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample down into the bottom of the tube. The packed sample height should be approximately 2-3 mm.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to determine a rough estimate.

-

For an accurate measurement, set the heating rate to a slow and steady increase, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Carefully observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Data Recording and Interpretation:

-

The recorded temperature range is the melting point of the substance.

-

A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

-

A broad melting point range often suggests the presence of impurities.

-

Conceptual Workflow: Synthesis of a Substituted Aminobenzoic Acid

Caption: Generalized synthetic workflow for a substituted aminobenzoic acid.

Logical Relationship: Purity and Melting Point

The relationship between the purity of a crystalline compound and its melting point is a fundamental concept in chemistry. The following diagram illustrates this logical connection.

Caption: Relationship between compound purity and observed melting point range.

Spectroscopic and Synthetic Profile of 2-Amino-5-bromo-3-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Amino-5-bromo-3-chlorobenzoic acid, a halogenated anthranilic acid derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally analogous compounds. Detailed experimental protocols for acquiring such data are also provided, along with a plausible synthetic pathway and a general workflow for spectroscopic analysis, visualized using Graphviz diagrams.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from similar compounds, such as 2-aminobenzoic acid, 2-amino-5-bromobenzoic acid, and other halogenated aromatic compounds.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | d | ~2.5 |

| H-6 | 7.5 - 7.7 | d | ~2.5 |

| -NH₂ | 5.5 - 6.5 | br s | - |

| -COOH | 12.0 - 13.0 | br s | - |

d: doublet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 167 - 169 |

| C-2 (C-NH₂) | 148 - 152 |

| C-5 (C-Br) | 110 - 114 |

| C-3 (C-Cl) | 118 - 122 |

| C-1 | 115 - 119 |

| C-6 | 134 - 138 |

| C-4 | 138 - 142 |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretch | Amino (-NH₂) |

| 3300 - 2500 | O-H stretch | Carboxylic acid (-COOH) |

| 1710 - 1680 | C=O stretch | Carboxylic acid (-COOH) |

| 1620 - 1580 | N-H bend | Amino (-NH₂) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1320 - 1210 | C-O stretch | Carboxylic acid (-COOH) |

| 850 - 750 | C-Cl stretch | Chloro-aromatic |

| 700 - 600 | C-Br stretch | Bromo-aromatic |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Predicted Fragment Ion |

| 251/253/255 | [M]⁺ (Molecular ion) |

| 233/235/237 | [M-H₂O]⁺ |

| 206/208/210 | [M-COOH]⁺ |

| 127/129 | [M-Br-COOH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same spectrometer.

-

Use a spectral width of 0 to 200 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used. Given the carboxylic acid group, derivatization to a more volatile ester may be beneficial for GC-MS.

-

Alternatively, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used with a suitable solvent system.

-

-

Electron Ionization (EI) Mass Spectrometry:

-

The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are accelerated and separated by their mass-to-charge ratio (m/z) in a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

The following diagrams, created using the DOT language, illustrate a plausible synthetic pathway for this compound and a general workflow for its spectroscopic characterization.

References

Starting materials for 2-Amino-5-bromo-3-chlorobenzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic pathways, experimental protocols, and starting materials for the synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid. This compound, a halogenated anthranilic acid derivative, serves as a crucial building block in the development of novel pharmaceuticals and complex organic molecules. This guide provides detailed methodologies, quantitative data, and visual representations of the synthetic routes to aid researchers in their synthetic endeavors.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached through several strategic pathways. The most direct and plausible route involves the regioselective bromination of a pre-functionalized anthranilic acid derivative. Alternative multi-step syntheses commencing from more basic aromatic compounds are also feasible, offering flexibility in starting material selection.

Primary Synthetic Route: Electrophilic Bromination of 2-Amino-3-chlorobenzoic Acid

The principal and most direct method for the preparation of this compound is the electrophilic bromination of 2-amino-3-chlorobenzoic acid. In this approach, the electron-donating amino group strongly activates the aromatic ring and directs the incoming electrophile (bromine) to the positions ortho and para to it. Given that the C3 position is already occupied by a chlorine atom, the bromination is highly favored at the C5 position, which is para to the amino group, thus ensuring high regioselectivity.

Key Starting Materials:

-

2-Amino-3-chlorobenzoic acid

-

Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine)

-

Solvent (e.g., Acetic acid, N,N-Dimethylformamide (DMF))

Alternative Synthetic Route: Multi-step Synthesis from 2,3-Dichlorobenzoic Acid

An alternative pathway involves a two-step synthesis starting from 2,3-dichlorobenzoic acid. This route first introduces the amino group via a nucleophilic aromatic substitution reaction, followed by the selective bromination of the resulting 2-amino-3-chlorobenzoic acid.

Key Starting Materials:

-

2,3-Dichlorobenzoic acid

-

Ammonia

-

Copper catalyst (e.g., Copper(I) salts)

-

Brominating agent

-

Appropriate solvents

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the target compound and its key precursor.

Protocol 1: Synthesis of 2-Amino-3-chlorobenzoic Acid from 2,3-Dichlorobenzoic Acid

This procedure is adapted from established methods for the amination of dichlorobenzoic acids.

Materials:

-

2,3-Dichlorobenzoic acid

-

Aqueous ammonia (25% solution)

-

Copper(I) chloride (CuCl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a pressure vessel, dissolve 1 mole of 2,3-dichlorobenzoic acid in 400-2000 parts of water containing an equimolar amount of sodium hydroxide.

-

Add a catalytic amount of a copper(I) salt, such as copper(I) chloride.

-

Add a significant excess of aqueous ammonia (e.g., 500-2500 mol %).

-

Seal the vessel and heat the reaction mixture to 150-220 °C for several hours.

-

After cooling, carefully vent the vessel.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3 to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 2-amino-3-chlorobenzoic acid.

Protocol 2: Synthesis of this compound via Bromination

This protocol is based on analogous bromination reactions of substituted anthranilic acids.

Materials:

-

2-Amino-3-chlorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve 1 equivalent of 2-amino-3-chlorobenzoic acid in a suitable volume of DMF.

-

Add 1.05 equivalents of N-Bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic routes.

Table 1: Synthesis of 2-Amino-3-chlorobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichlorobenzoic acid | [1] |

| Key Reagents | Ammonia, Copper(I) salt | [1] |

| Temperature | 150-220 °C | [1] |

| Yield | ~85% | [1] |

| Purity | High industrial purity | [1] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3-chlorobenzoic acid | Analogous Reactions |

| Key Reagents | N-Bromosuccinimide (NBS) | Analogous Reactions |

| Solvent | N,N-Dimethylformamide (DMF) | Analogous Reactions |

| Temperature | Room Temperature | Analogous Reactions |

| Yield | Estimated >80% | Based on similar reactions |

| Purity | High purity after purification | Based on similar reactions |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Caption: Primary synthetic route to this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

References

Regioselective Synthesis of 2-Amino-5-bromo-3-chlorobenzoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, including a theoretical analysis of the reaction's regioselectivity, complete experimental protocols for each step, and a summary of the physicochemical and spectroscopic data of the synthesized compounds.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of quinazolinone derivatives, which have shown a wide range of biological activities.[1] The precise arrangement of the amino, bromo, and chloro substituents on the benzoic acid core allows for targeted modifications and the development of novel therapeutic agents. This guide focuses on a reliable and regioselective two-step synthesis starting from commercially available materials.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Reduction of 5-chloro-2-nitrobenzoic acid to form the key intermediate, 2-amino-5-chlorobenzoic acid.

-

Regioselective bromination of 2-amino-5-chlorobenzoic acid at the C3 position to yield the final product.

The overall synthetic scheme is presented below:

Figure 1: Overall synthetic pathway for this compound.

Regioselectivity of the Bromination Step

The key to the successful synthesis of the target molecule is the regioselective bromination of 2-amino-5-chlorobenzoic acid. The directing effects of the substituents on the aromatic ring govern the position of the incoming electrophile (bromine).

-

Amino Group (-NH₂): The amino group is a strong activating group and an ortho, para-director. In 2-amino-5-chlorobenzoic acid, the positions ortho to the amino group are C3 and C5. The para position is also C5, which is already substituted with a chloro group.

-

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. The positions meta to the carboxylic acid group are C3 and C5.

Both the activating amino group and the deactivating carboxylic acid group direct the incoming electrophile to the C3 and C5 positions. Since the C5 position is already occupied by a chlorine atom, the bromination is regioselectively directed to the C3 position. This results in the desired product, this compound.

Figure 2: Directing effects of substituents on 2-amino-5-chlorobenzoic acid.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chlorobenzoic acid

Reaction: Reduction of 5-chloro-2-nitrobenzoic acid.

Procedure:

-

To a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol, add freshly activated Raney nickel (2 g).

-

Stir the mixture overnight at room temperature under a hydrogen atmosphere.

-

Upon completion of the reaction (monitored by TLC), filter the solution through celite and evaporate the solvent under reduced pressure.

Product: 2-Amino-5-chlorobenzoic acid is obtained as a white solid.

| Parameter | Value |

| Yield | 96% |

| Appearance | White solid |

Step 2: Synthesis of this compound

Reaction: Regioselective bromination of 2-amino-5-chlorobenzoic acid.

Procedure (Adapted from a similar synthesis[2]):

-

Dissolve 2-amino-5-chlorobenzoic acid in glacial acetic acid.

-

Add bromine (1.1 equivalents) dropwise to the solution.

-

Heat the mixture at reflux for two hours.

-

Cool the reaction mixture and concentrate it in vacuo.

-

Recrystallize the residue from ethanol to obtain the pure product.

Product: this compound.

| Parameter | Value |

| Yield | Not reported (expected to be high) |

| Appearance | White crystalline solid[3] |

Physicochemical and Spectroscopic Data

This compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrClNO₂ | [3] |

| Molecular Weight | 250.48 g/mol | [4] |

| Melting Point | 200-202 °C | [3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Low in water; better in ethanol and acetone | [3] |

Spectroscopic Data

-

¹H NMR: Two singlets in the aromatic region corresponding to the two aromatic protons. A broad singlet for the -NH₂ protons and a singlet for the -COOH proton at a downfield chemical shift.

-

¹³C NMR: Seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

FTIR (cm⁻¹): Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the carboxylic acid, and C-Br and C-Cl stretching. A study on the related 2-amino-5-bromobenzoic acid reported FT-IR and FT-Raman spectra, which can serve as a reference.[5]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Figure 3: Step-by-step experimental workflow.

Safety Information

-

5-Chloro-2-nitrobenzoic acid: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Raney Nickel: Flammable solid. Handle in a well-ventilated area, away from ignition sources.

-

Bromine: Highly corrosive and toxic. Handle in a fume hood with appropriate PPE.

-

Acetic Acid: Corrosive. Handle with care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide outlines a straightforward and regioselective method for the synthesis of this compound. The two-step synthesis is efficient and relies on the well-understood directing effects of substituents on the aromatic ring to achieve the desired regiochemistry. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Commercial Suppliers and Synthetic Applications of 2-Amino-5-bromo-3-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 2-Amino-5-bromo-3-chlorobenzoic acid (CAS No: 41198-02-1). This halogenated anthranilic acid derivative serves as a crucial building block in the synthesis of various heterocyclic compounds, particularly quinazolinone derivatives with potential therapeutic applications.

Commercial Availability

A number of chemical suppliers offer this compound, with varying purity levels and available quantities. Researchers should contact the suppliers directly for the most up-to-date pricing and availability.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| --INVALID-LINK-- | 41198-02-1 | C₇H₅BrClNO₂ | 250.48 | High-quality reference standards | Inquire for details |

| --INVALID-LINK-- | 41198-02-1 | C₇H₅BrClNO₂ | 250.48 | ≥95% | Inquire for details |

| --INVALID-LINK-- | 41198-02-1 | C₇H₅BrClNO₂ | 250.48 | Neat | 1g, 5g, 25g |

| --INVALID-LINK-- | 41198-02-1 | C₇H₅BrClNO₂ | - | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |

| --INVALID-LINK-- | 41198-02-1 | C₇H₅BrClNO₂ | 250.48 | 98% | 100g, 250g, 500g, 1kg |

| --INVALID-LINK-- | 41198-02-1 | C₇H₅BrClNO₂ | 250.48 | - | 25g |

| --INVALID-LINK-- | 41198-02-1 | C₇H₅BrClNO₂ | - | - | 5g |

| --INVALID-LINK-- | 411198-02-1 | C₇H₅BrClNO₂ | - | Technical Grade | Inquire for bulk quantities |

Synthetic Applications and Experimental Protocols

This compound is a key starting material in the synthesis of biologically active molecules. A notable application is in the preparation of quinazolinone derivatives, which have shown potential as anticoccidial agents for treating parasitic infections in poultry.[]

Synthesis of 6-bromo-8-chloroquinazolin-4(3H)-one

A foundational step in the synthesis of more complex quinazolinone derivatives is the formation of the core heterocyclic structure.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) with an excess of formamide (used as both a reactant and a solvent).

-

Reaction Conditions: Heat the mixture at a high temperature, typically around 150-180°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Isolation: The resulting precipitate, 6-bromo-8-chloroquinazolin-4(3H)-one, is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of 4-(2-methoxyphenyl)-2-oxobutyl-quinazolinone Derivatives

This multi-step synthesis illustrates the utility of the quinazolinone core in building more complex, biologically active molecules.[2]

Experimental Protocol:

-

Preparation of the Intermediate (2a-h): Substituted anthranilic acids (including this compound) are reacted with formamide at high temperatures to yield the corresponding quinazolinone intermediates (e.g., 6-bromo-8-chloroquinazolin-4(3H)-one).[2]

-

Alkylation of the Quinazolinone: The quinazolinone intermediate (e.g., 6-bromo-8-chloroquinazolin-4(3H)-one) is deprotonated with a strong base like sodium hydride (NaH) in a solvent such as dimethyl sulfoxide (DMSO).

-

Coupling Reaction: The resulting anion is then reacted with a suitable electrophile, in this case, a brominated derivative of 4-(2-methoxyphenyl)butan-2-one. The reaction is stirred at an elevated temperature (75-78°C) for approximately one hour to yield the final 4-(2-methoxyphenyl)-2-oxobutyl-quinazolinone derivatives. The addition of potassium iodide (KI) can shorten the reaction time.[2]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General recommendations include wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily available and versatile chemical intermediate. Its primary utility lies in the synthesis of quinazolinone-based heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The experimental protocols outlined in this guide provide a starting point for researchers interested in utilizing this compound for the synthesis of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-3-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This reaction's tolerance of a wide range of functional groups and its typically high yields have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5][6]

This document provides a detailed protocol for the Suzuki coupling of 2-Amino-5-bromo-3-chlorobenzoic acid with various arylboronic acids. This substrate is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of novel therapeutic agents.[7][8] The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring presents a chemoselectivity challenge. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This protocol is designed to favor the selective coupling at the C-5 position (C-Br bond).

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[1][9] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[2][9]

Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the desired yield and selectivity for different arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, Toluene)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

If using a solid palladium catalyst and ligand, add them to the flask.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add the anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-chloro-5-arylbenzoic acid.

Data Presentation: Reaction Optimization

The following table summarizes a hypothetical optimization study for the Suzuki coupling of this compound with phenylboronic acid. These representative data illustrate the effect of different reaction parameters on the yield of the desired product.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 78 |

| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 4 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |

| 5 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene | 110 | 6 | 88 |

| 6 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | DMF | 100 | 8 | 75 |

Note: Yields are hypothetical and for illustrative purposes. Actual yields will require experimental determination.

Visualizations

Suzuki Coupling Catalytic Cycle

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Benchchem [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for the Synthesis of Quinazolinones from 2-Amino-5-bromo-3-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinazolinone derivatives utilizing 2-amino-5-bromo-3-chlorobenzoic acid as a key starting material. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents. The presence of bromine and chlorine atoms on the quinazolinone scaffold can significantly influence the pharmacological activity, making the targeted synthesis from this compound a valuable strategy in drug discovery and development.

The primary and most versatile method for this synthesis involves a two-step process: the formation of a benzoxazinone intermediate, followed by condensation with a primary amine to yield the desired 2,3-disubstituted quinazolinone.[1][2][3] This approach allows for the introduction of a wide variety of substituents at the 2 and 3 positions of the quinazolinone core, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Strategy: Two-Step Synthesis via Benzoxazinone Intermediate

The synthesis of 6-bromo-8-chloro-2,3-disubstituted-quinazolin-4(3H)-ones from this compound generally proceeds through the following two-step sequence:

-

Acylation and Cyclization: The initial step involves the acylation of this compound with an appropriate acyl chloride in the presence of a base like pyridine. This is followed by cyclization, often facilitated by a dehydrating agent such as acetic anhydride, to form the 6-bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one intermediate.[1][2]

-

Condensation with a Primary Amine: The benzoxazinone intermediate is then reacted with a primary amine. The nitrogen of the amine attacks the carbonyl group of the benzoxazinone, leading to ring-opening and subsequent recyclization to form the stable quinazolinone ring system.[3]

This robust methodology offers a high degree of flexibility in introducing chemical diversity to the quinazolinone scaffold.

Caption: General two-step synthesis of quinazolinones.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol details the formation of the benzoxazinone intermediate from this compound.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Pyridine

-

Acetic anhydride

-

Anhydrous solvent (e.g., Dioxane, Toluene)

-

Standard laboratory glassware

-

Heating and stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Cool the solution in an ice bath and add the desired acyl chloride (1.1 eq) dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

To the reaction mixture, add acetic anhydride (3.0 eq) and reflux for 3-5 hours.[2]

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude 6-bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 6-Bromo-8-chloro-2,3-disubstituted-quinazolin-4(3H)-one

This protocol describes the final step of condensing the benzoxazinone intermediate with a primary amine.

Materials:

-

6-Bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one (from Protocol 1)

-

Primary amine (e.g., aniline, benzylamine)

-

Solvent (e.g., Glacial acetic acid, Toluene, DMF)

-

Standard laboratory glassware

-

Heating and stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve the 6-bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.

-

Add the primary amine (1.2 eq) to the solution.

-

Reflux the reaction mixture for 4-8 hours. The reaction progress should be monitored by TLC.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

-

The resulting crude product is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

The final 6-bromo-8-chloro-2,3-disubstituted-quinazolin-4(3H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel.

Alternative Synthetic Approaches

While the two-step method is robust, one-pot and microwave-assisted syntheses offer advantages in terms of efficiency and reaction time.

Protocol 3: Microwave-Assisted One-Pot Synthesis

Microwave-assisted organic synthesis can significantly accelerate the reaction and improve yields.[4][5]

Materials:

-

This compound

-

Orthoester (e.g., triethyl orthoformate)

-

Primary amine

-

Ethanol

-

Microwave vial

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), the orthoester (1.2 eq), and the primary amine (1.2 eq) in ethanol.[6]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (typically 120-150°C) and time (15-30 minutes).[4]

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of quinazolinone derivatives based on analogous reactions reported in the literature. Actual yields will vary depending on the specific substituents (R1 and R2).

| Starting Material | Reagents | Method | Product | Anticipated Yield (%) | Reference |